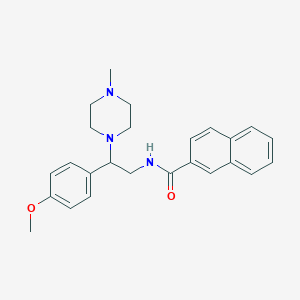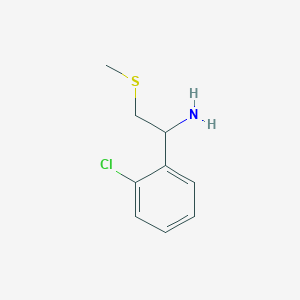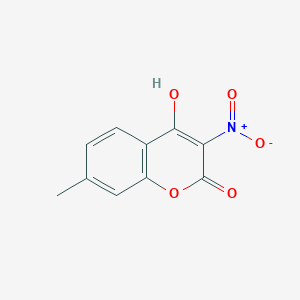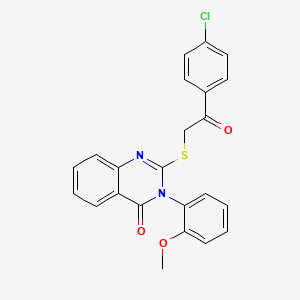![molecular formula C26H22FN3O2 B2498618 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-54-8](/img/structure/B2498618.png)
3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]quinoline derivatives often involves multistep reactions starting from various precursors, including anilines, benzaldehydes, and pyrazoles. For example, a practical and large-scale synthesis approach for related compounds involves starting from dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by reactions such as hydrogenation, Birch reduction, and cyclization to form the quinoline core (Bänziger et al., 2000). Another method employs L-proline catalyzed multicomponent reactions, indicating a versatile approach to synthesizing a broad range of pyrazoloquinoline derivatives under metal-free conditions (Karamthulla et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-c]quinolines, including derivatives of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline, features a complex tetracyclic system. These compounds have been characterized by various spectroscopic techniques, including IR, Mass, 1H, and 13C NMR, as well as single-crystal X-ray diffraction techniques, which confirm their unique structural attributes (Sureshkumar et al., 2017).
Chemical Reactions and Properties
Pyrazolo[4,3-c]quinolines can undergo a range of chemical reactions, including condensation with aldehydes, cyclization, and reactions with amines, demonstrating their reactivity and potential for chemical modifications. These reactions are pivotal for the synthesis of various substituted derivatives, which can exhibit diverse chemical properties (Szlachcic et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[4,3-c]quinoline derivatives, including their thermal behavior, have been studied using techniques like TGA and DSC. These studies are crucial for understanding the stability and suitability of these compounds for applications in materials science and organic electronics (Sureshkumar et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline and related compounds, such as their fluorescence characteristics and reactivity towards various chemical reagents, make them suitable for a wide range of applications. These include serving as molecular sensors, with specific derivatives designed for metal ion recognition due to their bright ratiometric dual emission and analyte-induced fluorescence enhancement (Rurack et al., 2002).
Scientific Research Applications
Fluorophore Applications in Biochemistry and Medicine
- Quinoline derivatives, such as the one , are known as efficient fluorophores and are widely used in biochemistry and medicine for studying various biological systems. They are particularly valuable in DNA fluorophore studies due to their fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Potential Ligands for Estrogen Receptor
- Novel pyrazolo[4,3-c]quinoline derivatives have been synthesized for potential applications as ligands for the estrogen receptor. This is indicative of their potential in hormone-related therapeutic research (Kasiotis, Fokialakis, & Haroutounian, 2006).
Anti-inflammatory and Molecular Docking Studies
- Quinoline analogs have been synthesized and characterized for their anti-inflammatory properties. These compounds have also been subjected to molecular docking studies to understand their activity (Sureshkumar et al., 2017).
Development of Viscosity-Sensitive Fluorescent Probes
- Certain quinoline derivatives have been synthesized and characterized as viscosity-sensitive fluorescent probes. These compounds have potential applications in viscosity detection, highlighting their versatility in analytical applications (Wang et al., 2009).
Antitubercular Activity
- Some quinoline analogs have shown significant antitubercular activity. This indicates their potential in developing new therapeutic agents for treating tuberculosis (Kantevari et al., 2011).
ATM Kinase Inhibition for Cancer Treatment
- 3-Quinoline carboxamides, a class related to the compound , have been found effective as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, which is significant in cancer treatment (Degorce et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-3-32-21-11-6-18(7-12-21)25-23-16-30(15-17-4-9-20(31-2)10-5-17)24-13-8-19(27)14-22(24)26(23)29-28-25/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIWMHIHZZBEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2498535.png)

![2-(4-chlorobenzyl)-5,6-dihydrobenzo[h]cinnolin-3(2H)-one](/img/structure/B2498538.png)


![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3,4-dimethoxybenzoate](/img/structure/B2498546.png)
![2-{3-[(ethylsulfonyl)amino]phenoxy}-N-isopropylnicotinamide](/img/structure/B2498548.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2498549.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2498551.png)
![3-(2-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2498552.png)

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

